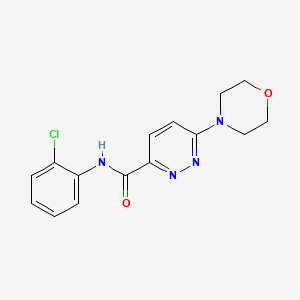![molecular formula C21H22N2O2 B2527518 3,5-dimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide CAS No. 898455-59-9](/img/structure/B2527518.png)
3,5-dimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3,5-dimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is a synthetic organic molecule featuring a unique arrangement of functional groups. This compound possesses a combination of aromatic and heterocyclic rings, making it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Route One: The synthesis starts from a benzoylation reaction, where 3,5-dimethylbenzoic acid reacts with a suitable amine precursor under basic conditions to form the desired benzamide derivative.
Route Two:
Industrial Production Methods: The industrial production of 3,5-dimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide involves optimized synthetic routes, leveraging high-yield reactions and scalable conditions. Large-scale production may employ continuous flow chemistry for improved efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes:
Oxidation: The aromatic ring and the heterocyclic core can undergo selective oxidation, forming corresponding quinones or N-oxides.
Reduction: Reduction reactions can target carbonyl groups, converting them into alcohols or amines depending on the reducing agents and conditions.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring, diversifying the compound's chemical space.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens or sulfonyl chlorides under Friedel-Crafts conditions.
Major Products Formed from These Reactions:
Oxidation Products: Quinones or N-oxides.
Reduction Products: Alcohols or amines.
Substitution Products: Halogenated or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-dimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide finds applications in several scientific research areas:
Chemistry: As a building block for the synthesis of complex molecules.
Biology: Used in studies of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a pharmaceutical lead compound with anti-inflammatory or anticancer properties.
Industry: Explored for use in organic electronics and material science for its unique structural features.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, modulating their activity.
Molecular Targets and Pathways: Detailed studies suggest interactions with key enzymes involved in metabolic pathways or binding to receptors, altering signal transduction mechanisms.
Vergleich Mit ähnlichen Verbindungen
Unique Structural Features: The combination of aromatic, heterocyclic, and benzamide moieties sets this compound apart from simpler analogs.
Similar Compounds: Similar compounds may include other substituted benzamides or heterocyclic derivatives, but the specific arrangement and substitution pattern in 3,5-dimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide are unique.
Overall, this compound stands out due to its structural complexity and versatility, making it a compound of significant interest in multiple research domains.
Eigenschaften
IUPAC Name |
3,5-dimethyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-13-8-14(2)10-17(9-13)21(25)22-18-11-15-4-3-7-23-19(24)6-5-16(12-18)20(15)23/h8-12H,3-7H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBQVXFZRCVPNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-[3-(4-chlorobenzenesulfonyl)pyrrolidine-1-carbonyl]-1H-indole](/img/structure/B2527437.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2527438.png)




![ethyl 4-(2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate](/img/structure/B2527446.png)

![N-(1-Cyanocyclopropyl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxamide](/img/structure/B2527449.png)

![3-({1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzoic acid](/img/structure/B2527451.png)
![(E)-N-(2-chlorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2527452.png)
![2-{Octahydrocyclopenta[c]pyrrol-2-yl}quinoline-4-carbonitrile](/img/structure/B2527457.png)
![methyl 2-(7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)benzoate](/img/structure/B2527458.png)
